molecular formula C17H21N5O2 B2918038 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097913-29-4

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2918038
CAS No.: 2097913-29-4
M. Wt: 327.388
InChI Key: CAVDPQABXXDNDY-UHFFFAOYSA-N
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Description

The compound “N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a heterocyclic molecule featuring a fused tetrahydroquinazolin core linked via an amide bond to a 1-methyl-2-oxo-dihydropyridine moiety. The tetrahydroquinazolin ring system is substituted with a dimethylamino group at the 2-position, while the dihydropyridine moiety includes a methyl group at the 1-position and a ketone at the 2-position.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-21(2)17-18-10-11-9-12(6-7-14(11)20-17)19-15(23)13-5-4-8-22(3)16(13)24/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDPQABXXDNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Starting materials often include specific substituted quinazoline and pyridine derivatives. The reactions may involve steps such as:

  • Nitration: Introducing nitro groups under controlled acidic conditions.

  • Reduction: Converting nitro groups to amino groups using reducing agents like palladium on carbon with hydrogen.

  • Cyclization: Forming the tetrahydroquinazolin ring under heated conditions with suitable catalysts.

Industrial Production Methods: For large-scale production, the process might be optimized for yield and purity, involving:

  • Flow chemistry: Continuous flow reactors can enhance reaction efficiency and safety.

  • Catalysis: Using metal catalysts to speed up the reactions.

  • Purification: Techniques such as crystallization and chromatography ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, where functional groups like the dimethylamino group might be converted to nitro or other higher oxidation states.

  • Reduction: Reduction processes might involve the dimethylamino group being reduced further under high-pressure hydrogenation.

  • Substitution: Halogenation or alkylation reactions can replace specific hydrogen atoms on the ring systems with other functional groups.

Common Reagents and Conditions: Reactions typically involve:

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.

  • Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction.

  • Catalysts: Such as iron(III) chloride or palladium catalysts for facilitating various reaction steps.

Major Products Formed: These reactions can lead to a variety of products depending on the conditions, including substituted quinazoline and pyridine derivatives, as well as more complex compounds resulting from multi-step reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for more complex molecules, participating in various organic synthesis reactions to explore new chemical entities.

Biology: Biologically, it might be investigated for its interactions with cellular receptors or enzymes, providing insights into potential pharmacological activities.

Medicine: Its structure suggests possible applications in drug design and development, where it could be evaluated for its therapeutic potential against various diseases.

Industry: Industrially, it might be used in the development of novel materials or as intermediates in the synthesis of complex organic compounds.

Mechanism of Action

Molecular Targets and Pathways: This compound may interact with specific cellular targets such as enzymes or receptors, altering their activity through binding interactions. The exact pathways would depend on its specific structure and reactivity, which can modulate cellular functions and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (%)
Target Compound Tetrahydroquinazoline 2-(dimethylamino), dihydropyridine-amide Not provided Not provided N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l ) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, ester groups Calculated from formula 243–245 51
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c ) Tetrahydroimidazo[1,2-a]pyridine 4-bromophenyl, benzyl, ester groups 550.0978 (HRMS) 223–225 61
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d ) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, benzyl, ester groups Calculated from formula 215–217 55

Key Observations:

Core Structure :

  • The target compound’s tetrahydroquinazoline core differs from the imidazo[1,2-a]pyridine systems in analogues 1l , 2c , and 2d . Quinazolines are nitrogen-rich bicyclic systems, whereas imidazo-pyridines fuse imidazole and pyridine rings. This distinction may influence binding affinity to biological targets (e.g., kinases vs. GPCRs) .
  • The dihydropyridine-amide linkage in the target compound contrasts with the ester-functionalized side chains in analogues, suggesting differences in metabolic stability and solubility .

Substituent Effects: The dimethylamino group in the target compound likely enhances solubility compared to the nitro (e.g., 1l, 2d) or bromophenyl (2c) substituents in analogues, which are electron-withdrawing and may reduce bioavailability . Ester groups in analogues are prone to hydrolysis, whereas the amide bond in the target compound may confer greater metabolic stability .

Physicochemical Properties: Melting points for analogues range from 215–245°C, correlating with their crystalline stability and purity (51–61%). The target compound’s properties remain uncharacterized in the evidence, but its amide linkage and dimethylamino group could lower its melting point relative to ester-based analogues.

Pharmacokinetic and ADMET Considerations

While direct ADMET data for the target compound are absent, evidence from Equation (4) in highlights the importance of log k coefficients and intercepts in predicting solubility and permeability. The dimethylamino group in the target compound may improve aqueous solubility (log P reduction) compared to nitro- or bromophenyl-substituted analogues, aligning with trends observed in structurally diverse compounds .

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 2097913-29-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5O2, with a molecular weight of 327.4 g/mol. The structural features include a tetrahydroquinazoline moiety and a dihydropyridine component, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H21N5O2
Molecular Weight327.4 g/mol
CAS Number2097913-29-4

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This mechanism was observed in studies involving various cancer cell lines such as HeLa and K562 .
  • Cytotoxicity : In vitro assays demonstrated that related compounds showed selective cytotoxic effects against malignant cell lines with IC50 values ranging from 8.5 µM to 25.6 µM. This suggests that the compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound:

  • Inflammatory Markers : Studies have shown that similar compounds can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This indicates a potential role in managing inflammatory diseases .

Neuroprotective Properties

Emerging evidence suggests that compounds within this class may possess neuroprotective effects:

  • Neuroprotection : Some derivatives have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative disorders .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer properties of tetrahydroquinazoline derivatives, researchers found that the tested compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related compounds in RAW264.7 macrophages. The results indicated that treatment with these compounds led to a marked decrease in nitric oxide production and pro-inflammatory cytokine release.

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves multi-step reactions under reflux conditions. For example, one-pot two-step reactions using acetonitrile or ethanol as solvents, followed by cyclization with reagents like iodine and triethylamine, are common approaches for analogous tetrahydroquinazoline derivatives . Structural confirmation relies on 1H/13C NMR to assign hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl or amine stretches), and HRMS to validate molecular weight. Reproducibility requires precise control of reaction time, temperature, and stoichiometry. For example, deviations in purity (e.g., 51–61% yields in similar compounds) may arise from incomplete cyclization or competing side reactions .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, catalyst choice) and reduce trial-and-error experimentation . Computational tools like transition-state sampling can guide experimentalists to prioritize conditions that minimize energy barriers. Validate predictions experimentally using design of experiments (DoE) to test variables like temperature gradients or reagent ratios .

Advanced Question: How should researchers address discrepancies in reported yields or spectral data across studies?

Methodological Answer:
Discrepancies may stem from variations in reaction conditions (e.g., reflux duration, solvent purity) or spectroscopic parameters (e.g., NMR solvent effects). To resolve contradictions:

  • Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Cross-validate spectral data using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Compare HRMS results with theoretical isotopic patterns to rule out impurities .
  • Document all parameters (e.g., NMR solvent, spectrometer frequency) to ensure reproducibility .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and carbon chemical shifts (e.g., carbonyl carbons at δ ~165–175 ppm). DMSO-d6 or CDCl3 are typical solvents .
  • IR Spectroscopy : Confirm functional groups like amides (C=O stretch ~1650 cm⁻¹) and tertiary amines (N-CH3 stretches ~2800 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion) with ≤5 ppm mass accuracy to distinguish isomers .

Advanced Question: What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Optimize Reaction Stoichiometry : Use DoE to test molar ratios of reagents (e.g., amine vs. carbonyl precursors).
  • Catalyst Screening : Evaluate Lewis acids (e.g., iodine) or organocatalysts to accelerate cyclization steps .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in condensation reactions.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like over-oxidation .

Basic Question: What solvents and conditions are optimal for synthesizing this compound?

Methodological Answer:

  • Solvents : Acetonitrile, DMF, or ethanol are preferred for one-pot syntheses due to their ability to dissolve polar intermediates and stabilize transition states .
  • Reaction Conditions : Reflux at 70–100°C for 1–3 hours, followed by cyclization at room temperature with iodine/TEA.
  • Work-Up : Precipitation in cold water or chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the product .

Advanced Question: How to design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:
Employ statistical DoE (e.g., factorial or response surface designs) to systematically vary parameters like pH, temperature, and catalyst loading. For example:

  • Central Composite Design : Test 3–5 levels of each variable to model nonlinear effects.
  • Kinetic Studies : Use in-situ IR or LC-MS to monitor intermediate formation and degradation pathways.
  • Contradiction Analysis : Compare experimental outcomes with computational predictions to identify mechanistic outliers .

Advanced Question: How to resolve conflicting NMR data interpretations for this compound?

Methodological Answer:

  • Solvent Variation : Re-run NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts.
  • 2D Techniques : HSQC or HMBC correlations clarify ambiguous carbon-proton connectivity.
  • Dynamic NMR : Probe rotational barriers (e.g., amide bond rotation) by variable-temperature experiments.
  • Reference Standards : Compare with synthesized analogs or simulated spectra from computational tools (e.g |

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